![molecular formula C18H23NOS B2850005 N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide CAS No. 2411278-19-6](/img/structure/B2850005.png)
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide
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Overview
Description
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism Of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is not fully understood, but it is believed to act by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and plays a role in the production of pro-inflammatory cytokines. By inhibiting NF-κB, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Modulation of the immune response: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to modulate the immune response by reducing the activation of immune cells such as T cells and macrophages.
3. Reduction of inflammation: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. High potency: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be highly potent, meaning that it can be used at low concentrations.
2. Selectivity: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be selective for NF-κB, meaning that it does not affect other transcription factors.
3. Stability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is stable under a variety of conditions, making it suitable for use in lab experiments.
Some of the limitations of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A include:
1. Limited solubility: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited availability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound and may not be readily available for use in some labs.
3. Lack of clinical data: While N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has shown promise in animal models, there is limited clinical data on its efficacy and safety in humans.
Future Directions
There are a number of future directions for research on N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in humans.
2. Combination therapy: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be used in combination with other drugs to enhance its therapeutic effects.
3. Alternative delivery methods: The limited solubility of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be overcome by developing alternative delivery methods such as nanoparticles or liposomes.
4. Investigation of other disease states: Further investigation is needed to determine the potential of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in other disease states, such as cancer or autoimmune diseases.
In conclusion, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound with promising anti-inflammatory and immunomodulatory properties. While there is still much to be learned about its mechanism of action and potential therapeutic applications, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A represents a promising area of research for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A involves a multi-step process that begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of the corresponding acid chloride, which is then reacted with thian-4-ylamine to yield the desired product. The final step involves the addition of prop-2-enamide to the indene ring system.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of disease states. Some of the areas of research include:
1. Inflammatory Bowel Disease (IBD): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have anti-inflammatory effects in animal models of IBD, making it a promising candidate for the treatment of this disease.
2. Rheumatoid Arthritis (RA): Studies have shown that N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can suppress the production of pro-inflammatory cytokines in RA patients, indicating its potential as a therapeutic agent.
3. Multiple Sclerosis (MS): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have immunomodulatory effects in animal models of MS, suggesting its potential as a treatment for this disease.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-2-18(20)19(17-8-10-21-11-9-17)13-14-6-7-15-4-3-5-16(15)12-14/h2,6-7,12,17H,1,3-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOABMVUSQJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC2=C(CCC2)C=C1)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide |
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